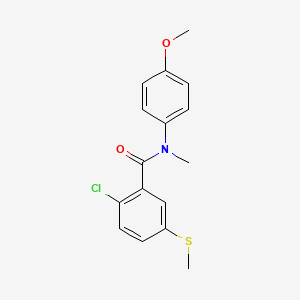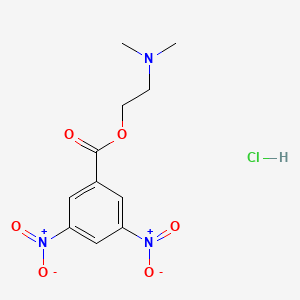
N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as CX614, is a compound that has gained interest in the scientific community due to its potential use in treating various neurological disorders. CX614 belongs to the class of AMPA receptor positive allosteric modulators, which are compounds that enhance the activity of the AMPA receptors in the brain.
Mécanisme D'action
N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of the AMPA receptors in the brain. AMPA receptors are a type of ionotropic glutamate receptor that are involved in the transmission of excitatory signals between neurons. By enhancing the activity of the AMPA receptors, this compound can increase the strength of the synaptic connections between neurons, leading to improvements in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance LTP in various regions of the brain, including the hippocampus and prefrontal cortex. This enhancement of LTP has been linked to improvements in learning and memory. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use in treating Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide in lab experiments is its high potency and specificity for the AMPA receptors. This allows for precise modulation of synaptic activity in the brain. However, one limitation is that this compound has a relatively short half-life in the body, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Additionally, further research is needed to optimize the synthesis method of this compound and to develop more stable analogs of the compound. Overall, this compound has the potential to be a valuable tool in neuroscience research and a promising candidate for the development of novel therapeutics for neurological disorders.
Méthodes De Synthèse
The synthesis of N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with cyclododecanone in the presence of a strong base, followed by acid hydrolysis to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
N-cyclododecyl-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential use in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance long-term potentiation (LTP), which is a process that strengthens the connections between neurons in the brain. This enhancement of LTP has been linked to improvements in learning and memory, making this compound a promising candidate for cognitive enhancement.
Propriétés
IUPAC Name |
N-cyclododecyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-3-17-18(15(2)23-21-17)19(22)20-16-13-11-9-7-5-4-6-8-10-12-14-16/h16H,3-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWZXJGDTPBQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CCCCCCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(dimethylamino)sulfonyl]-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6025108.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6025116.png)
![2,4-dichloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B6025127.png)
![methyl N-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)methioninate](/img/structure/B6025134.png)
![8-acetyl-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B6025143.png)
![diisopropyl [(methylamino)methyl]phosphonate](/img/structure/B6025159.png)
![5-(1-benzyl-3-pyrrolidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6025164.png)
![4,6-dimethyl-3-(4-morpholinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6025171.png)
![ethyl 2-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6025178.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6025192.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6025195.png)
![4-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B6025196.png)